molecular formula C17H24N2O3 B3247817 [1,3'-Bipyrrolidine]-1'-carboxylic acid, 3-(hydroxymethyl)-, phenylmethyl ester CAS No. 1823977-95-2

[1,3'-Bipyrrolidine]-1'-carboxylic acid, 3-(hydroxymethyl)-, phenylmethyl ester

Cat. No. B3247817
M. Wt: 304.4 g/mol
InChI Key: QOELHSNUZKKHBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Esters are commonly synthesized via a reaction known as Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst .


Molecular Structure Analysis

The molecular structure of esters consists of a carbonyl group (C=O) and an ether group (R-O-R’) attached to the same carbon . The specific structure for your compound would require more specific information.


Chemical Reactions Analysis

Esters undergo a variety of reactions. One common reaction is hydrolysis, which is the breaking of the ester bond by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by both acids and bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of esters depend on their molecular structure. They are generally colorless, volatile liquids with pleasant odors. They are less polar than carboxylic acids and alcohols, but more polar than ethers .

Safety And Hazards

Like all chemicals, esters should be handled with care. They can cause irritation to the skin and eyes, and their vapors can be harmful if inhaled . Always refer to the specific Safety Data Sheet (SDS) for detailed safety information.

Future Directions

Esters, due to their diverse structures and properties, have a wide range of applications in various fields such as biofuels, polymers, and pharmaceuticals . Research is ongoing to develop new synthesis methods and applications for these versatile compounds.

properties

IUPAC Name

benzyl 3-[3-(hydroxymethyl)pyrrolidin-1-yl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c20-12-15-6-8-18(10-15)16-7-9-19(11-16)17(21)22-13-14-4-2-1-3-5-14/h1-5,15-16,20H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOELHSNUZKKHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C2CCN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701136760
Record name [1,3′-Bipyrrolidine]-1′-carboxylic acid, 3-(hydroxymethyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701136760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,3'-Bipyrrolidine]-1'-carboxylic acid, 3-(hydroxymethyl)-, phenylmethyl ester

CAS RN

1823977-95-2
Record name [1,3′-Bipyrrolidine]-1′-carboxylic acid, 3-(hydroxymethyl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823977-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,3′-Bipyrrolidine]-1′-carboxylic acid, 3-(hydroxymethyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701136760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1,3'-Bipyrrolidine]-1'-carboxylic acid, 3-(hydroxymethyl)-, phenylmethyl ester
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[1,3'-Bipyrrolidine]-1'-carboxylic acid, 3-(hydroxymethyl)-, phenylmethyl ester
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[1,3'-Bipyrrolidine]-1'-carboxylic acid, 3-(hydroxymethyl)-, phenylmethyl ester
Reactant of Route 4
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[1,3'-Bipyrrolidine]-1'-carboxylic acid, 3-(hydroxymethyl)-, phenylmethyl ester
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[1,3'-Bipyrrolidine]-1'-carboxylic acid, 3-(hydroxymethyl)-, phenylmethyl ester
Reactant of Route 6
[1,3'-Bipyrrolidine]-1'-carboxylic acid, 3-(hydroxymethyl)-, phenylmethyl ester

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